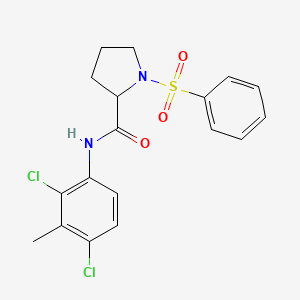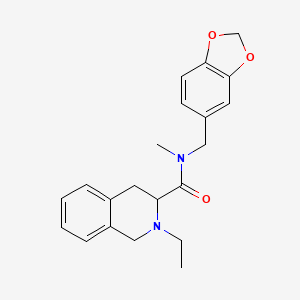![molecular formula C21H26N2O5 B4006083 1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4006083.png)
1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid
Vue d'ensemble
Description
1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylphenoxyethyl group The addition of oxalic acid forms a salt, enhancing its solubility and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine typically involves a multi-step process:
Formation of the Phenylphenoxyethyl Intermediate: This step involves the reaction of phenylphenol with an appropriate alkylating agent to form the phenylphenoxyethyl intermediate.
Piperazine Derivatization: The intermediate is then reacted with 1-methylpiperazine under controlled conditions to form the desired piperazine derivative.
Salt Formation: Finally, the piperazine derivative is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of the phenylphenoxyethyl intermediate and 1-methylpiperazine.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent production of the piperazine derivative.
Purification and Crystallization: Purification of the final product through crystallization and other separation techniques to obtain high-purity 1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine compounds.
Applications De Recherche Scientifique
1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a central nervous system agent.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors in the central nervous system, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-[2-(4-phenylphenoxy)ethyl]piperazine
- 1-Methyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine
Uniqueness
1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid is unique due to its specific substitution pattern and the presence of the oxalic acid salt, which enhances its solubility and stability compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.C2H2O4/c1-20-11-13-21(14-12-20)15-16-22-19-10-6-5-9-18(19)17-7-3-2-4-8-17;3-1(4)2(5)6/h2-10H,11-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGSDWIINSNFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B4006000.png)
![2-[2-(4-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4006002.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4006010.png)
![1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4006020.png)
![1-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4006023.png)
![N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4006035.png)

![2-[4-(3-Ethoxyphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4006045.png)
![Prop-2-en-1-yl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4006056.png)
![1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4006058.png)
![N-[2-(4-ethoxyphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4006068.png)
![ethyl 4-[(2-methyl-5-nitrophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4006076.png)

![N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4006091.png)
